molecular formula C69H122N26O22 B13395061 TNF-alpha (31-45), human

TNF-alpha (31-45), human

Cat. No.: B13395061
M. Wt: 1667.9 g/mol
InChI Key: HYFATHUJEOQTRM-UHFFFAOYSA-N
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Description

Overview of Tumor Necrosis Factor-alpha (TNF-α) as a Multifunctional Cytokine

Tumor Necrosis Factor-alpha (TNF-α) is a well-established, potent pro-inflammatory cytokine that plays a central role in a multitude of biological processes. thermofisher.comsinobiological.com Primarily produced by activated macrophages and lymphocytes, its expression can also be initiated in various other cell types, including endothelial cells, neutrophils, and fibroblasts, particularly under inflammatory conditions. athenslab.grmdpi.comdovepress.com As a multifunctional molecule, TNF-α is critically involved in orchestrating the body's response to infection and injury, mediating both inflammatory and immune reactions. mdpi.comopendentistryjournal.com Its functions are diverse, encompassing the regulation of cell proliferation, differentiation, apoptosis (programmed cell death), and lipid metabolism. sinobiological.comathenslab.gr

TNF-α exerts its effects by binding to two distinct cell surface receptors: TNFR1 (p55/p60) and TNFR2 (p75/p80). thermofisher.comsinobiological.com The interaction with these receptors triggers a cascade of intracellular signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways, which in turn regulate the expression of numerous genes involved in inflammation and cell survival. thermofisher.comnih.gov While essential for host defense, the dysregulation of TNF-α production is implicated in the pathophysiology of a wide range of inflammatory and autoimmune diseases. athenslab.grmdpi.com

The full-length human TNF-α is initially synthesized as a 233-amino acid transmembrane protein. sinobiological.com A specific enzyme, TNF-α converting enzyme (TACE), cleaves this precursor to release a 157-amino acid, soluble, homotrimeric form, which is the primary bioactive version of the cytokine found circulating in the body. sinobiological.comrndsystems.com

Identification and Characterization of TNF-α (31-45), human as a Specific Peptide Fragment

TNF-α (31-45), human, is a specific 15-amino acid peptide sequence derived from the full-length human TNF-α protein. This fragment corresponds to the amino acid residues from position 31 to 45 of the TNF-α sequence. It is a synthetic peptide created for research purposes to investigate the biological activities of specific regions of the parent cytokine.

Detailed characterization of this peptide fragment involves defining its fundamental chemical and physical properties.

PropertyValue
CAS Number 144796-47-2 glpbio.com
Molecular Formula C69H122N26O22 chemscene.com
Molecular Weight 1667.90 g/mol targetmol.com
Amino Acid Sequence H-Ser-Ser-Ser-Gln-Asn-Ser-Ser-Asp-Lys-Pro-Val-Ala-His-Val-Val-OH

This interactive table provides key chemical properties of the TNF-alpha (31-45), human peptide.

The synthesis of this peptide allows researchers to isolate its effects from the global functions of the entire TNF-α protein, which has multiple domains that can interact with different receptors and binding partners.

Significance of Studying TNF-α (31-45), human in Academic Research Contexts

The study of specific peptide fragments like TNF-α (31-45), human, is significant for several reasons. It allows for the deconstruction of the complex functions of the parent cytokine, helping to pinpoint which specific regions are responsible for certain biological activities. Research has shown that TNF-α (31-45), human, acts as a potent activator of the NF-κB pathway. chemscene.commedchemexpress.comselleckchem.com The NF-κB pathway is a cornerstone of inflammatory signaling, and its activation is a critical step in the expression of many pro-inflammatory genes. nih.gov

In a specific research context, one study investigated the role of this peptide in the context of cancer cell biology. The findings indicated that TNF-α (31-45), human, at a concentration of 5 μM, could promote resistance to the chemotherapy agent cisplatin (B142131) by activating the NF-κB pathway. chemscene.commedchemexpress.com This highlights the peptide's utility as a research tool to probe the molecular mechanisms of treatment resistance in cancer. chemscene.comelmerpub.com By using this specific fragment, researchers can stimulate the NF-κB pathway directly to understand its downstream consequences without the confounding effects of other signaling pathways that the full-length TNF-α protein might activate. chemscene.commedchemexpress.com This targeted approach is invaluable for dissecting complex cellular signaling networks and identifying potential new targets for therapeutic intervention in diseases where NF-κB signaling is dysregulated. selleckchem.com

Properties

Molecular Formula

C69H122N26O22

Molecular Weight

1667.9 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[2-[[2-[[2-[2-[[4-amino-2-[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-4-oxobutanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid

InChI

InChI=1S/C69H122N26O22/c1-30(2)23-41(93-64(114)42(24-31(3)4)89-53(103)35(10)85-62(112)45(27-48(72)97)91-55(105)34(9)83-58(108)38(16-13-21-80-68(75)76)86-56(106)37(70)15-12-20-79-67(73)74)61(111)84-36(11)54(104)90-44(26-47(71)96)57(107)82-29-49(98)95-52(33(7)8)65(115)88-40(18-19-50(99)100)60(110)92-43(25-32(5)6)63(113)87-39(17-14-22-81-69(77)78)59(109)94-46(66(116)117)28-51(101)102/h30-46,52H,12-29,70H2,1-11H3,(H2,71,96)(H2,72,97)(H,82,107)(H,83,108)(H,84,111)(H,85,112)(H,86,106)(H,87,113)(H,88,115)(H,89,103)(H,90,104)(H,91,105)(H,92,110)(H,93,114)(H,94,109)(H,95,98)(H,99,100)(H,101,102)(H,116,117)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81)

InChI Key

HYFATHUJEOQTRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Molecular Mechanisms of Action and Receptor Interactions of Tnf α 31 45 , Human

Activation of the NF-κB Signaling Pathway by TNF-α (31-45), human

The activation of the NF-κB signaling pathway is a central aspect of the biological activity of TNF-α (31-45), human. chemscene.commedchemexpress.commedchemexpress.comselleckchem.com This pathway is a cornerstone of the inflammatory response and also plays significant roles in cell survival, proliferation, and differentiation.

Canonical NF-κB Pathway Activation and Downstream Effectors

The canonical NF-κB pathway is the most extensively studied route for NF-κB activation and is the primary pathway engaged by TNF-α. nih.gov Upon stimulation, this pathway leads to the activation of the IκB kinase (IKK) complex. nih.govfrontiersin.org IKK then phosphorylates the inhibitor of κB (IκB) proteins, marking them for ubiquitination and subsequent degradation by the proteasome. nih.govspandidos-publications.com This degradation liberates the NF-κB heterodimer, most commonly composed of the p50 and p65 subunits, allowing it to translocate to the nucleus. nih.gov

Once in the nucleus, the p65/p50 heterodimer binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription. nih.gov The downstream effectors of this pathway are numerous and varied, including pro-inflammatory cytokines, chemokines, and adhesion molecules that orchestrate the inflammatory response. Additionally, NF-κB activation can lead to the expression of genes involved in cell survival and proliferation. nih.gov Research has demonstrated that TNF-α (31-45) can promote cisplatin (B142131) resistance in adenoid cystic carcinoma through the activation of the NF-κB pathway. chemscene.commedchemexpress.com

Potential Involvement of Alternative NF-κB Pathway Activation

In addition to the canonical pathway, an alternative, or non-canonical, NF-κB pathway exists. This pathway is typically activated by a subset of TNF receptor superfamily members and is dependent on NF-κB-inducing kinase (NIK) and IKKα. frontiersin.orgnih.gov The alternative pathway results in the processing of the p100 protein to its p52 form, which then dimerizes with RelB and translocates to the nucleus to regulate a distinct set of target genes. nih.govnih.gov

While the primary mechanism of action for full-length TNF-α is through the canonical pathway, some studies suggest that it can also activate the alternative NF-κB pathway in a time-dependent manner in certain cell types, such as myotubes. plos.org It has been noted that TNFR2 signaling can lead to the activation of the non-canonical NF-κB pathway. nih.gov Given that TNF-α (31-45) is reported to stimulate the NF-κB pathway via TNFR2, it is plausible that this peptide may also engage the alternative pathway. medchemexpress.commedchemexpress.com However, direct evidence specifically detailing the involvement of the alternative NF-κB pathway in the signaling of TNF-α (31-45) is not extensively documented.

Interaction with Tumor Necrosis Factor Receptors (TNFRs)

TNF-α exerts its effects by binding to two distinct cell surface receptors: Tumor Necrosis Factor Receptor 1 (TNFR1, also known as p55) and Tumor Necrosis Factor 2 (TNFR2, also known as p75). ucd.ienih.govmdpi.com These receptors are transmembrane proteins that, upon ligand binding, initiate intracellular signaling cascades. frontiersin.org

Binding Affinity and Specificity with TNFR1 and TNFR2

TNFR1 is ubiquitously expressed on most cell types, while the expression of TNFR2 is more restricted, primarily found on immune cells, endothelial cells, and neurons. mdpi.comfrontiersin.org Full-length TNF-α binds to both receptors, but with different affinities. The binding of soluble TNF-α (sTNF-α) to TNFR1 is of high affinity, whereas its binding to TNFR2 is less stable. frontiersin.orgoup.com Conversely, the membrane-bound form of TNF-α (mTNF-α) is a more potent activator of TNFR2. nih.govfrontiersin.org

Some reports indicate that the peptide TNF-α (31-45) stimulates the NF-κB pathway via TNFR2. medchemexpress.commedchemexpress.com This suggests a degree of specificity in its interaction with the TNF receptors. However, detailed kinetic and affinity data for the binding of TNF-α (31-45) specifically to TNFR1 and TNFR2 are not widely available in the provided search results. For the full-length human TNF-α, binding affinities have been reported, with a higher affinity for TNFR1 than TNFR2. frontiersin.org

Table 1: Binding Affinities of full-length human TNF-α to its Receptors

ReceptorDissociation Constant (Kd)Reference
TNFR11.9 x 10⁻¹¹ M frontiersin.org
TNFR24.2 x 10⁻¹⁰ M frontiersin.org

This table presents data for the full-length TNF-α protein and is for contextual reference.

Differential Signaling Cascades Initiated by TNFR1 and TNFR2 Activation

The signaling pathways initiated by TNFR1 and TNFR2 are distinct and can lead to different cellular outcomes. ucd.iefrontiersin.org

TNFR1 Signaling: The cytoplasmic domain of TNFR1 contains a "death domain" (DD), which, upon ligand binding, recruits the adaptor protein TRADD (TNFR-associated death domain). ucd.ieencyclopedia.pub TRADD then serves as a platform to assemble a larger signaling complex that includes TRAF2 (TNFR-associated factor 2) and RIPK1 (receptor-interacting protein kinase 1). encyclopedia.pubmedchemexpress.com This complex can lead to the activation of the canonical NF-κB pathway, as well as the JNK and p38 MAPK pathways, promoting inflammation and cell survival. ucd.iefrontiersin.org Under certain conditions, the signaling complex can be modified to include FADD (Fas-associated death domain) and caspase-8, leading to apoptosis. encyclopedia.pubwikipathways.org

TNFR2 Signaling: TNFR2 lacks a death domain and directly recruits TRAF2 to its cytoplasmic tail. frontiersin.orgfrontiersin.org This interaction typically leads to the activation of the NF-κB pathway and can also activate the JNK and p38 MAPK pathways. ucd.iefrontiersin.org TNFR2 signaling is often associated with cell survival, proliferation, and tissue regeneration. mdpi.comnih.gov As mentioned, TNF-α (31-45) is suggested to act via TNFR2 to stimulate the NF-κB pathway, which can promote cancer growth and invasion. medchemexpress.commedchemexpress.com

Cross-talk with Other Intracellular Signaling Pathways

The signaling cascades initiated by TNF-α are not isolated but are integrated into a complex network of intracellular communication. There is significant cross-talk between the NF-κB pathway and other major signaling pathways.

For instance, TNF-α can activate the mitogen-activated protein kinase (MAPK) pathways, including the JNK, ERK, and p38 MAPK pathways. frontiersin.orgfrontiersin.orgmdpi.com These pathways can, in turn, influence NF-κB activation and be influenced by it. The p38 MAPK pathway, for example, has been shown to regulate NF-κB transactivation. frontiersin.org

Furthermore, TNF-α signaling can intersect with receptor tyrosine kinase (RTK) pathways, such as the vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) signaling pathways. frontiersin.org This cross-talk can modulate processes like angiogenesis and cell proliferation. frontiersin.org In some contexts, TNF-α-activated NF-κB can have a positive interplay with the estrogen receptor (ER) signaling pathway, promoting cell proliferation and survival. sci-hub.se

The activation of the PI3K/Akt pathway by TNF-α has also been documented, and this pathway can subsequently activate the NF-κB signaling pathway. spandidos-publications.com Additionally, reactive oxygen species (ROS) can act as signaling molecules in TNF-α-induced pathways, and there is evidence for a ROS-mediated activation of the PI3K/Akt/NF-κB pathway. spandidos-publications.com

Mitogen-Activated Protein Kinases (MAPKs): ERK, JNK, p38 Activation

The binding of the full TNF-α protein to its cell surface receptors is a well-documented trigger for the activation of three major groups of mitogen-activated protein (MAP) kinases: extracellular signal-regulated kinases (ERKs), c-Jun NH2-terminal kinases (JNKs), and p38 MAP kinases. medchemexpress.com This activation is a critical step in mediating the inflammatory response. In general, ERKs are associated with cell proliferation and differentiation, while JNK and p38 MAP kinases are more strongly activated by cellular stress stimuli, such as exposure to inflammatory cytokines. medchemexpress.com

Research on various cell types has demonstrated that TNF-α can activate all three MAPK pathways. medchemexpress.comnih.gov For example, in skeletal muscle cells, TNF-α exposure leads to the activation of p38, ERK1/2, and JNK. nih.gov Specifically, the upregulation of certain genes induced by TNF-α has been shown to be dependent on the p38 MAPK pathway. nih.gov In human monocytic cells, TNF-α has been found to induce the expression of the chemokine CCL4 through the activation of the SAPK/JNK signaling pathway. nih.gov The activation of these MAPK cascades is cell-type dependent and context-specific, indicating a complex regulatory network. medchemexpress.com While TNF-α (31-45) is identified as an NF-κB activator, its specific and independent role in activating the ERK, JNK, and p38 pathways requires further direct investigation. medchemexpress.comcellphysiolbiochem.comselleckchem.com

Table 1: TNF-α Induced MAPK Activation in Different Cell Models

Cell TypeActivated MAPKsDownstream EffectReference
Skeletal Muscle Myotubesp38, ERK1/2, JNKIncreased atrogin1/MAFbx gene expression nih.gov
Human Monocytic Cells (THP-1)SAPK/JNKCCL4 expression nih.gov
General ResponseERK, JNK, p38Regulation of inflammatory cytokine expression medchemexpress.com

Interplay with JAK/STAT and p38-MAPK Signaling Pathways

The signaling cascades initiated by TNF-α are not isolated; significant crosstalk occurs between different pathways, including the JAK/STAT and p38-MAPK pathways. Upon binding to its receptors, TNF-α can initiate a signaling cascade that involves the activation of Janus kinases (JAKs) and subsequent phosphorylation and activation of Signal Transducers and Activators of Transcription (STAT) proteins. molnova.com This has been observed during TNF-α-induced senescence in human umbilical vein endothelial cells (HUVECs), where gene expression profiling identified the involvement of both JAK/STAT and p38 MAPK pathways. molnova.com

The interplay is often part of a feedback loop. For instance, TNF-α can induce the expression of other cytokines, which in turn activate the JAK/STAT pathway, leading to a sustained inflammatory response. molnova.com In macrophages, p38 MAPK has been shown to regulate TNF-α transcription, which can then further influence STAT activation. sysrevpharm.org This demonstrates a complex regulatory network where p38 MAPK can act both upstream and as a downstream effector of TNF-α signaling, which in turn intersects with the JAK/STAT pathway to fine-tune the cellular response to inflammation. molnova.comsysrevpharm.org The precise contribution of the TNF-α (31-45) fragment to this intricate interplay remains an area for more specific research.

Table 2: Research Findings on TNF-α, JAK/STAT, and p38-MAPK Interplay

Cell/System ModelKey FindingPathway InteractionReference
Human Umbilical Vein Endothelial Cells (HUVECs)TNFα-induced senescence involves both JAK/STAT and p38 MAPK pathways.Crosstalk between diverse signaling pathways occurs during TNFα-induced senescence. molnova.com
Human Macrophagesp38 MAPK regulates TNF-α transcription, which can subsequently activate STAT proteins.p38 MAPK modulates TNF-α which is a known activator of JAK/STAT signaling. sysrevpharm.org
General Inflammatory ResponseTNF-α can activate a STAT-dependent autocrine loop.Sustains cytokine secretion and an interferon signature. molnova.com

Modulation of Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway, crucial for development and tissue homeostasis, is also modulated by TNF-α. Studies have shown that TNF-α can activate the Wnt/β-catenin pathway in various cell types, including human bronchial epithelial cells and nucleus pulposus cells. medchemexpress.comnih.gov In bronchial epithelial cells, TNF-α treatment led to an increase in key components of the Wnt pathway, such as phosphorylated LRP6 and Dvl-2, and resulted in the nuclear translocation of β-catenin. medchemexpress.com

This activation of the Wnt pathway by TNF-α can have significant functional consequences. For example, in nucleus pulposus cells, a positive feedback loop between Wnt signaling and TNF-α has been demonstrated, suggesting that activation of Wnt signaling can upregulate the expression of this pro-inflammatory cytokine, potentially contributing to degenerative processes. nih.gov Furthermore, in colorectal cancer cells, TNF-α has been shown to induce the NF-κB and Wnt/β-catenin pathways, which can promote malignant transformation. nih.gov The modulation appears to be interconnected with other pathways, as inhibitors of NF-κB activation have been found to block TNF-α-induced Wnt signaling. medchemexpress.com The specific capacity of the TNF-α (31-45) peptide to independently modulate the Wnt/β-catenin pathway has not been fully characterized.

Table 3: Effects of TNF-α on Wnt/β-catenin Signaling

Cell TypeEffect of TNF-αImplicationReference
Human Bronchial Epithelial CellsActivates WNT/β-catenin pathway, increases nuclear β-catenin.Modulates the inflammatory response. medchemexpress.com
Nucleus Pulposus CellsForms a positive-feedback loop with Wnt signaling.May cause degeneration of nucleus pulposus cells. nih.gov
Colorectal Cancer CellsInduces Wnt/β-catenin pathway.Can accelerate malignant transformation. nih.gov

Cellular and Immunological Modulations by Tnf α 31 45 , Human

Impact on Immune Cell Function and Activation

The broader TNF-α protein, from which the 31-45 peptide is derived, plays a significant role in orchestrating the innate immune response by recruiting and activating various immune cells. mdpi.com It is primarily produced by activated macrophages, but also by T-lymphocytes and natural killer (NK) cells. mdpi.comnih.gov

Macrophage and T-lymphocyte Responses

Full-length TNF-α is a key player in the activation of both macrophages and T-lymphocytes. mdpi.comnih.gov Macrophages are a major source of TNF-α, and are also highly responsive to it, suggesting an autocrine loop that can amplify inflammatory responses. nih.gov In the context of rheumatoid arthritis, contact-dependent activation of macrophages by T-cells is a significant driver of TNF-α production. aai.org Studies have shown that prolonged exposure of human macrophages to TNF-α can trigger a differentiation program, leading to the formation of multinucleated cells and osteoclasts, which are involved in bone resorption. pnas.org This process is mediated through the activation of the NFATc1 transcription factor. pnas.org

In T-lymphocytes, TNF-α, in conjunction with other cytokines, contributes to their activation and the subsequent adaptive immune response. opendentistryjournal.com Specifically, in rheumatoid arthritis, type 1 helper T cells (Th1) and macrophages are predominant inflammatory cells that secrete TNF-α. nih.gov

Dendritic Cell and Natural Killer Cell Modulation

The interaction between dendritic cells (DCs) and natural killer (NK) cells is crucial in the early stages of an immune response, and TNF-α is a key mediator in this crosstalk. frontiersin.orgashpublications.org Activated NK cells produce TNF-α, which in turn can induce the maturation of DCs. frontiersin.orgnih.gov This maturation process is essential for initiating adaptive T-cell mediated immune responses. frontiersin.org

Conversely, DCs, when activated, can stimulate NK cells to produce cytokines like IFN-γ and TNF-α. frontiersin.orgpnas.org This reciprocal activation highlights a positive feedback loop that amplifies the initial immune response. frontiersin.org The interaction can also lead to NK cells acquiring MHC class II molecules from DCs, a process known as trogocytosis, which can modulate T-cell responses. pnas.orgfrontiersin.org

Effects on Mesenchymal Stem Cells (MSCs) and Immunomodulatory Capacity

Mesenchymal stem cells (MSCs) possess significant immunomodulatory properties, which can be enhanced by pro-inflammatory cytokines like TNF-α. nih.govmdpi.com Priming MSCs with TNF-α, often in combination with IFN-γ, has been shown to increase their ability to suppress the proliferation of T-lymphocytes and polarize macrophages towards an anti-inflammatory M2 phenotype. nih.govmdpi.com This enhanced immunomodulatory potential is often mediated by the upregulation of factors like prostaglandin (B15479496) E2 (PGE2) and indoleamine 2,3-dioxygenase (IDO). nih.govmdpi.com Furthermore, TNF-α preconditioning of MSCs can lead to the production of extracellular vesicles (EVs) with heightened immunomodulatory functions, promoting tissue regeneration in processes like bone repair by increasing the M2 macrophage population. frontiersin.org

Regulation of Inflammatory Mediator Production

TNF-α, including by extension its active fragments, is a potent inducer of a cascade of inflammatory mediators that amplify and sustain the inflammatory response.

Induction of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, IL-8)

Full-length TNF-α is a well-documented inducer of other pro-inflammatory cytokines, creating a cytokine storm that characterizes many inflammatory conditions. cellphysiolbiochem.comnih.gov In human cardiac fibroblasts, TNF-α stimulates the expression of IL-1β and IL-6. oup.com Similarly, in rheumatoid arthritis synovial fibroblasts, TNF-α is a crucial cytokine, and its inhibition can reduce the production of IL-1β and IL-8. frontiersin.org In patients with COVID-19, elevated levels of IL-6, and in some studies TNF-α and IL-1β, are associated with disease severity. nih.gov Alveolar macrophages from patients with interstitial lung diseases also show increased release of IL-18 and IL-8 when stimulated with agents that induce TNF-α. ersnet.org

Chemokine (e.g., CCL4/MIP-1β, CXCL10, CCL2) and Adhesion Molecule (ICAM-1, VCAM-1) Expression

TNF-α plays a critical role in directing immune cells to sites of inflammation by inducing the expression of chemokines and adhesion molecules. mdpi.com

Chemokines: TNF-α has been shown to drive the expression of CCL4 (also known as MIP-1β) in human monocytic cells, a process involving the SAPK/JNK and NF-κB signaling pathways. cellphysiolbiochem.comcellphysiolbiochem.com CCL4 is a chemoattractant for various immune cells, including macrophages and natural killer cells. cellphysiolbiochem.com TNF-α also induces the production of CXCL10 (IP-10) and CCL2 (MCP-1) in human neural precursor cells. nih.gov In the context of Alzheimer's disease, pro-inflammatory conditions featuring cytokines like TNF-α lead to the release of chemokines such as CCL2 and CCL4. d-nb.info

Adhesion Molecules: The expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells is crucial for the recruitment of leukocytes. nih.gov TNF-α is a potent inducer of both ICAM-1 and VCAM-1 expression in various cell types, including human cardiac fibroblasts and lung epithelial cells. nih.govspandidos-publications.com This upregulation facilitates the adhesion and subsequent migration of immune cells to the inflamed tissue. nih.govfrontiersin.orgahajournals.org

Cellular Fate Regulation

The regulation of cellular fate by TNF-α (31-45), human, is a complex process influenced by the cellular context and the presence of other signaling molecules. Its primary known mechanism of action is through the activation of the NF-κB pathway, which can have seemingly contradictory outcomes for the cell. medchemexpress.comchemscene.commedchemexpress.com

Induction of Necrosis or Apoptosis

TNF-α (31-45), as a component of the larger TNF-α molecule, is implicated in the induction of two distinct forms of cell death: necrosis and apoptosis. bioscience.co.ukmedchemexpress.comselleckchem.com TNF-α is a pro-inflammatory cytokine that can initiate signaling cascades leading to programmed cell death, a crucial process for removing damaged or infected cells. selleckchem.com The full TNF-α protein can bind to its receptors, TNFR1 and TNFR2, to mediate these effects. nih.govnih.gov Notably, TNFR1 contains an intracellular "death domain" that is a key initiator of apoptosis. frontiersin.org

While the broader TNF-α protein is known to induce apoptosis in various tumor cell lines, the specific fragment (31-45) is highlighted for its role as a potent NF-κB activator, a pathway that can, under certain conditions, promote cell survival and in others, contribute to cell death. medchemexpress.comusbio.net For instance, in some contexts, NF-κB activation can lead to the expression of pro-survival proteins, while in others, it can contribute to a pro-inflammatory environment that results in cell death. frontiersin.org Research on the full TNF-α molecule has shown that it can induce apoptosis in mesenchymal stem cells (MSCs), particularly when combined with other factors like IFN-γ, by downregulating inhibitor of apoptosis (IAP) proteins. frontiersin.org

Table 1: Research Findings on TNF-α and Cell Death

Cell Type Observation Implication
Various Tumor Cells TNF-α can induce apoptosis. usbio.net Potential for anti-cancer therapeutic strategies.
Mesenchymal Stem Cells (MSCs) TNF-α, especially with IFN-γ, can induce apoptosis by downregulating IAP proteins. frontiersin.org Modulation of stem cell fate in inflammatory environments.
General TNF-α is a pro-inflammatory cytokine that can induce necrosis or apoptosis. medchemexpress.comselleckchem.comchemscene.com Central role in immune response and tissue homeostasis.
Adenoid Cystic Carcinoma TNF-α (31-45) promotes cisplatin (B142131) resistance via NF-κB activation without altering RPS3 expression. medchemexpress.comchemscene.com A complex role where it can promote survival in cancer cells under specific conditions.

Influence on Cell Proliferation and Differentiation

The influence of TNF-α and its fragments on cell proliferation and differentiation is multifaceted and highly context-dependent. usbio.netsigmaaldrich.comopendentistryjournal.com The full TNF-α protein is known to have dual roles, sometimes promoting and sometimes inhibiting cell growth and differentiation depending on the cell type and the surrounding microenvironment. nih.govmdpi.com

Studies have shown that TNF-α can stimulate the proliferation of human nucleus pulposus cells, a process implicated in intervertebral disc degeneration. nih.gov This proliferative effect is mediated through the activation of NF-κB and MAPK signaling pathways. nih.gov Similarly, TNF-α can enhance the proliferation of various other cell types, including vascular smooth muscle cells and certain tumor cells. nih.gov

In the context of differentiation, TNF-α's effects are equally complex. For mesenchymal stem cells (MSCs), low concentrations of TNF-α can promote osteogenic (bone) differentiation. nih.gov However, high concentrations of TNF-α can inhibit this process. frontiersin.org Furthermore, conditioned media from activated microglia, which contains TNF-α, has been shown to decrease the differentiation of human dopaminergic precursors into neurons. plos.org This effect could be reversed by a TNF-α inhibitor, highlighting the cytokine's direct role in modulating neural differentiation. plos.org The peptide TNF-α (31-45) specifically activates the NF-κB pathway, which is known to play a role in promoting cancer growth and metastasis. medchemexpress.comchemscene.com

Table 2: Research Findings on TNF-α and Cell Proliferation/Differentiation

Cell Type Effect Mediating Pathways
Human Nucleus Pulposus Cells Stimulates proliferation. nih.gov NF-κB, JNK, p38 MAPK. nih.gov
Mesenchymal Stem Cells (MSCs) Low concentrations promote osteogenic differentiation; high concentrations inhibit it. frontiersin.orgnih.gov PPAR-γ, TNAP, GRK2, Mdm2, A2BAR. nih.gov
Human Dopaminergic Precursors Decreases differentiation into neurons. plos.org Mediated by microglial-secreted TNF-α. plos.org
Cancer Cells TNF-α can promote growth and metastasis. medchemexpress.comchemscene.com NF-κB pathway via TNFR2. medchemexpress.comchemscene.com

Sufficiently detailed and specific preclinical research data focusing solely on the peptide "TNF-alpha (31-45), human" is not available in the public domain to populate the requested article structure.

The vast majority of published research investigates the full-length protein Tumor Necrosis Factor-alpha (TNF-α), not the specific 15-amino acid fragment, TNF-α (31-45). While there is extensive literature on the role of the complete TNF-α protein in the disease models outlined—including inflammatory conditions, retinal inflammation, muscle wasting, and neuropathic pain—this information cannot be accurately attributed to the specific (31-45) peptide fragment.

Limited information from a commercial supplier suggests that "TNF-α (31-45), human" is a potent activator of the NF-kB pathway and has been used in in vitro cancer research to study cisplatin resistance. medchemexpress.com However, this single finding does not provide the necessary depth or breadth of data to address the specific subsections of the requested article on inflammatory and autoimmune conditions, or its contributions to pathogenesis in retinal, skeletal muscle, and neurological systems.

Therefore, constructing a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses exclusively on "this compound" is not feasible based on the currently available scientific literature.

Preclinical Research on Tnf α 31 45 , Human in Disease Models

Contributions to Pathogenesis in Specific Organ Systems

Contexts of Cisplatin (B142131) Resistance in Cancer Models

The peptide TNF-alpha (31-45), human, has been identified as a factor in promoting resistance to chemotherapy in specific cancer models. Research indicates that this fragment of the larger TNF-alpha protein can contribute to therapeutic resistance through the activation of key signaling pathways.

One study demonstrated that TNF-α (31-45), human, promotes resistance to the chemotherapeutic agent cisplatin through the activation of the NF-kB (nuclear factor kappa B) pathway. medchemexpress.com In this research, the application of the peptide was shown to enhance the survival of adenoid cystic carcinoma cells when challenged with cisplatin, a cornerstone of treatment for many cancers. This effect is significant as the NF-kB pathway is a well-established regulator of genes involved in inflammation, cell survival, and proliferation, processes that can counteract the cytotoxic effects of chemotherapy. The parent molecule, TNF-alpha, has been noted in broader preclinical studies to have a synergistic antitumor activity with cisplatin, often by targeting tumor neovessels and increasing the uptake of the cytotoxic agent. aacrjournals.orgnih.gov However, the specific action of the 31-45 fragment in promoting resistance highlights the complexity of TNF-alpha signaling, where different components of the protein may elicit distinct or even opposing effects depending on the cellular context. medchemexpress.com

Table 1: Preclinical Findings on TNF-α (31-45), human and Cisplatin Resistance
Compound/PeptideCancer ModelObserved EffectMechanism of ActionSource
TNF-α (31-45), humanAdenoid Cystic CarcinomaPromotes cisplatin resistanceActivation of the NF-kB pathway medchemexpress.com

Modulation of Gene Expression and Cellular Networks

The peptide TNF-α (31-45), human, functions as a potent activator of the NF-kB pathway, a critical signaling cascade that culminates in the modulation of a wide array of genes and cellular networks. medchemexpress.com The activation of NF-kB by the full TNF-alpha protein is a central event that orchestrates inflammatory responses, immune cell activation, and cell survival decisions. frontiersin.orgnih.gov By mimicking this key function, the 31-45 fragment can trigger significant changes in the genetic programming of a cell.

Upon activation, the NF-kB complex translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription. This leads to the upregulation of numerous genes, including those encoding other cytokines (e.g., IL-6), chemokines (e.g., CCL7), and anti-apoptotic proteins, which collectively shape the cellular response to stimuli. nih.govnih.gov For instance, studies on the parent TNF-alpha molecule in myoblast cells showed it could induce the expression of 958 different genes, significantly regulating pathways involved in cytokine and chemokine signaling. nih.gov This demonstrates the powerful and broad impact that activators of this pathway, such as TNF-α (31-45), can have on cellular function.

Table 2: Genes Modulated by TNF-α Pathway Activation
Gene CategorySpecific Gene ExamplesFunctionSource
CytokinesIL-6Pro-inflammatory signaling, myokine production nih.gov
ChemokinesCCL7Leukocyte recruitment nih.gov
Clock GenesPer1, Per2, Per3Regulation of circadian rhythms pnas.org
Multidrug ResistanceLRP (down-regulated), MRP (up-regulated)Drug efflux and resistance oup.com

Transcriptional and Post-transcriptional Regulation of Gene Networks

The regulation of gene networks by TNF-α (31-45), human, is initiated at the transcriptional level through its activation of NF-kB. The parent TNF-alpha protein's transcriptional control is complex, involving the recruitment of a variety of transcription factors to the promoter regions of target genes. nih.gov While NF-kB is a primary mediator, other factors such as Activating Protein-1 (AP-1), NFAT (Nuclear Factor of Activated T-cells), and LITAF (LPS-induced TNF-alpha factor) also play roles in fine-tuning the transcriptional response to TNF-alpha signaling in different cell types. nih.govpnas.org The activation of TNF-alpha gene transcription itself is an immediate-early response, occurring within minutes of stimulation in immune cells like monocytes and T-cells, often without the need for new protein synthesis. nih.gov

Beyond the initial act of transcription, the cellular response is further refined by post-transcriptional regulation. This involves processes that control the stability and translation of messenger RNA (mRNA). For the parent TNF-alpha molecule, a key mechanism of post-transcriptional control is the modulation of mRNA stability. embopress.org For example, the RNA-binding protein HuR (Human antigen R) can be exported from the nucleus following cellular stimulation, where it binds to and stabilizes TNF-α mRNA, prolonging its half-life and leading to sustained protein expression. embopress.org Conversely, other factors like specific microRNAs (e.g., miR-181s) can promote the degradation of TNF-α mRNA, thereby dampening the response. embopress.org While TNF-α (31-45) acts as an initial trigger for transcription via NF-kB, the ultimate output of gene expression is governed by this complex interplay of transcriptional and post-transcriptional events.

Epigenetic Modifications in Response to TNF-α (31-45), human

The signaling initiated by activators of the TNF-alpha pathway, including the 31-45 peptide, extends to the induction of epigenetic modifications. These are heritable changes in gene expression that occur without altering the underlying DNA sequence. escholarship.org Such modifications provide a critical layer of gene regulation, allowing cells to adapt their gene expression profiles in response to environmental signals like pro-inflammatory cytokines.

Key epigenetic mechanisms influenced by TNF-alpha signaling include:

DNA Methylation : Studies have shown that TNF-alpha can induce the expression of DNA methyltransferase enzymes (DNMTs), which are responsible for adding methyl groups to DNA. mdpi.com This can lead to changes in the methylation status of gene promoters. For instance, in osteoarthritis, the overexpression of TNF-alpha has been linked to the hypomethylation (reduced methylation) of its own promoter region, contributing to its sustained high expression. nih.gov

Histone Modifications : TNF-alpha signaling can alter the modification of histones, the proteins around which DNA is wound. Changes such as histone hyperacetylation have been observed in the TNF-alpha promoter in disease states, leading to a more open chromatin structure that facilitates gene transcription. nih.govnih.gov

m6A RNA Methylation : A more recently understood layer of regulation involves the N6-methyladenosine (m6A) modification of mRNA. Evidence suggests that TNF-alpha signaling can influence the levels of m6A methylation, which is a post-transcriptional modification that affects mRNA stability, splicing, and translation. frontiersin.org

These epigenetic changes can have long-lasting effects on gene expression, contributing to the sustained cellular responses seen in chronic inflammation and disease pathogenesis.

Table 3: Key Epigenetic Modifications Associated with TNF-α Signaling
Epigenetic MechanismDescriptionEffect on Gene ExpressionSource
DNA MethylationAddition of methyl groups to DNA, often at promoter regions. TNF-α can alter the expression of DNMT enzymes.Typically represses gene transcription (hypermethylation) or permits it (hypomethylation). mdpi.comnih.gov
Histone AcetylationAddition of acetyl groups to histone tails. TNF-α signaling can lead to histone hyperacetylation.Relaxes chromatin structure, generally leading to increased transcription. nih.govnih.gov
m6A RNA MethylationPost-transcriptional methylation of adenosine residues in mRNA. Influenced by TNF-α pathways.Affects mRNA stability, splicing, and translation. frontiersin.org

Advanced Methodologies and Research Approaches for Tnf α 31 45 , Human Studies

In Vitro Cell Culture Models

In vitro models provide controlled environments to dissect the cellular and molecular functions of TNF-α. These systems are invaluable for studying specific signaling pathways and cellular responses.

Inducible TNF-α Expression Systems

To overcome the challenges associated with the systemic toxicity of TNF-α administration in research, inducible expression systems have been developed to allow for controlled, selective expression of the cytokine in vitro. nih.gov These models are crucial for studying the dose- and time-dependent effects of TNF-α on cellular processes like cytotoxicity and inflammation. nih.govplos.org

One approach involves placing the coding sequence of human TNF-α under the transcriptional control of an inducible promoter, such as the glucocorticoid-regulated murine mammary tumor virus long terminal repeat (MMTV-LTR). nih.gov In this system, cells transfected with the MMTV-TNF vector exhibit negligible TNF-α expression in the absence of a glucocorticoid inducer. nih.gov Upon addition of a synthetic glucocorticoid like dexamethasone, TNF-α expression is stimulated, leading to measurable effects such as enhanced cytotoxicity in tumor cell lines. nih.gov

Another widely used method is the Doxycycline (Dox)-inducible system (Tet-On system) in cell lines like human keratinocytes (HaCaT). plos.org In these "HaCaT-TNF-α" cells, TNF-α expression can be precisely controlled by the concentration of Dox in the culture medium. plos.org This model effectively mimics the dual signaling of both membrane-bound and secreted TNF-α, inducing the expression of pro-inflammatory markers such as IL-1β, IL-6, and IL-8 in a manner similar to cells treated with exogenous TNF-α. plos.org These inducible systems provide a robust platform for screening anti-TNF-α compounds and investigating the intricacies of TNF-α signaling. plos.org

Inducible SystemPromoter/RegulatorInducerCell Line ExampleKey ApplicationReference
Glucocorticoid-RegulatedMMTV-LTRDexamethasoneTumor CellsStudying inducible cytotoxicity nih.gov
Tetracycline-Inducible (Tet-On)Tet-inducible vectorDoxycycline (Dox)HaCaT (Keratinocytes)Investigating dual signaling and screening anti-TNF-α drugs plos.org

Co-culture Systems for Cell Adhesion Studies

Inflammation often involves the adhesion of immune cells to the vascular endothelium, a process heavily influenced by TNF-α. arvojournals.orgnih.gov Co-culture systems that combine different cell types are essential for modeling these complex cell-cell interactions. A prominent model for studying TNF-α-induced vasculitis is the monocyte-to-endothelium adhesion co-culture system. arvojournals.orgnih.gov

In this model, human retinal microvascular endothelial cells (HRMECs) are cultured and then stimulated with TNF-α. arvojournals.orgnih.gov Subsequently, fluorescently labeled monocytic cells, such as the human THP-1 cell line, are added to the culture. arvojournals.orgnih.gov TNF-α stimulation upregulates the expression of adhesion molecules on the endothelial cells, leading to a dose-dependent increase in the adhesion of THP-1 monocytes. arvojournals.orgnih.gov This system not only confirms the role of TNF-α in mediating immune cell adhesion but also serves as a functional assay to test the efficacy of TNF-α neutralizing antibodies, which have been shown to prevent this adhesion in a concentration-dependent manner. arvojournals.orgnih.gov Similar co-culture models using smooth muscle cells and endothelial cells have been used to investigate how direct cell-contact can inhibit TNF-α-mediated endothelial cell activation. nih.gov

In Vivo Preclinical Models

In vivo models are indispensable for understanding the systemic effects of TNF-α in a complex living organism, bridging the gap between cellular studies and human disease.

Ex Vivo Tissue Analysis

Ex vivo tissue analysis combines the physiological relevance of in vivo studies with the controlled environment of in vitro experiments. This approach involves extracting tissues or organs from an animal or human donor and maintaining them in a viable state in culture for short-term studies. mdpi.com

For example, cartilage explant models are frequently used to study the effects of TNF-α on chondrocyte inflammation, a key aspect of osteoarthritis and rheumatoid arthritis. mdpi.com In these models, cartilage tissue is harvested and stimulated with TNF-α in culture. Researchers can then analyze changes in gene expression, protein secretion, and tissue degradation. Studies using this method have shown that different concentrations of TNF-α are used depending on the model, with explant-based models often requiring higher concentrations (e.g., 100 ng/mL) compared to monolayer cell cultures. mdpi.com Another application is the use of whole blood cultures to study hematological effects. For instance, treating human whole blood ex vivo with TNF-α has been shown to induce thrombophagocytosis (the engulfing of platelets) by monocytes. dovepress.com

Structural and Computational Biology Approaches

Understanding the three-dimensional structure of TNF-α and its interactions with receptors and inhibitors is fundamental to elucidating its mechanism of action and designing targeted therapies. The structure of soluble human TNF-α was first identified via X-ray diffraction, revealing it to be a homotrimer. mdpi.com

Structural biology techniques, particularly X-ray crystallography, have been instrumental in visualizing how TNF-α binds to its receptors, TNFR1 and TNFR2. mdpi.com These studies have shown that one receptor molecule interacts with two adjacent TNF-α protomers within the trimer. mdpi.com This structural information is critical, as it reveals the precise contact residues at the binding interface, which are the primary targets for inhibitor development. nih.gov The crystal structures of TNF-α in complex with the Fab fragments of therapeutic antibodies like infliximab have also been determined, rationalizing how these drugs block the receptor-binding site and inhibit TNF-α activity. mdpi.comnih.gov

This wealth of structural data fuels computational biology approaches. mdpi.com Molecular modeling and in silico virtual screening are used to identify new small-molecule inhibitors that can fit into the receptor-binding pocket on TNF-α and disrupt its interaction with TNFR1/TNFR2. nih.gov These computational methods accelerate the drug discovery process by predicting the binding affinity and stability of potential drug candidates before they are synthesized and tested in the lab. nih.gov

Structural Bioinformatics for Receptor-Ligand Interactions (referring to full TNF-α structure)

Structural bioinformatics is essential for understanding how TNF-α interacts with its receptors, TNFR1 and TNFR2. The active form of TNF-α is a homotrimer, meaning it is composed of three identical monomer units. rcsb.org These monomers assemble into a compact, bell-shaped structure. rcsb.org The interaction with its receptors occurs at the interface between two of these TNF-α chains. mdpi.com

Molecular Dynamics Simulations and Virtual Screening

Molecular Dynamics (MD) simulations and virtual screening are powerful computational techniques used to study the dynamic behavior of proteins and to identify potential inhibitors. aston.ac.ukplos.org MD simulations provide insights into the real-time movement and conformational changes of a protein-ligand complex, helping to understand the stability of their interactions. biointerfaceresearch.commdpi.com For TNF-α, simulations are used to examine the dynamic behavior and binding mechanism of small molecule inhibitors at the protein-receptor interface. aston.ac.uktandfonline.com

Virtual screening involves computationally testing large libraries of small molecules to identify those that are likely to bind to a specific target protein. nih.govnih.gov In the context of TNF-α, this is often used to find novel inhibitors that can block the interaction with its receptors. aston.ac.uktandfonline.com The process typically involves:

Pharmacophore Modeling : Generating a 3D model of the essential features required for a molecule to bind to the target. aston.ac.uk

Virtual Screening of Libraries : Screening vast databases (containing millions of compounds) against the pharmacophore model. aston.ac.uktandfonline.com

Molecular Docking : Predicting the binding orientation and affinity of the "hit" compounds to the target protein's binding site. aston.ac.uk

MD Simulation : Running simulations on the most promising protein-ligand complexes to assess their stability and dynamics over time. plos.org

While these studies are typically performed on the entire TNF-α trimer, the insights gained are relevant to the TNF-α (31-45) fragment, as this region is a key part of the receptor-binding surface. mdpi.com Understanding the dynamics and binding potential of this specific area is crucial for designing targeted therapies.

Molecular and Cellular Assays

A variety of molecular and cellular assays are employed to investigate the downstream effects of TNF-α signaling, which is initiated by the binding of regions like the 31-45 peptide to TNF receptors. These assays measure changes in gene expression, protein activity, and cellular functions.

Gene Expression Analysis (qRT-PCR, Microarray)

Upon binding to its receptors, TNF-α triggers signaling cascades that lead to significant changes in gene expression. These changes can be quantified using techniques like quantitative real-time polymerase chain reaction (qRT-PCR) and DNA microarrays. nih.govplos.org

Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes. Studies using microarrays on cells treated with TNF-α have revealed widespread changes in the transcriptional landscape. For instance, in human glioblastoma cells, TNF-α treatment altered the RNA levels of 881 genes. nih.gov In C2C12 myotubes, TNF-α affected the expression of 5,939 genes, with 3,349 being downregulated and 2,590 upregulated. plos.org Similarly, in human adipocytes, microarray analysis identified eleven genes that were significantly up- or down-regulated following TNF-α treatment. researchgate.net

Quantitative RT-PCR (qRT-PCR) is used to validate the findings from microarrays and to measure the expression of specific genes with high sensitivity and accuracy. plos.orgresearchgate.net For example, qRT-PCR has been used to confirm the upregulation of inflammatory genes like eotaxin-1, monocyte chemoattractant protein-1 (MCP-1), and vascular cell adhesion molecule 1 (VCAM1) in adipocytes treated with TNF-α. researchgate.net

Table 1: Examples of Genes Regulated by TNF-α as identified by Microarray and qRT-PCR
GeneCell TypeRegulationMethod of DetectionReference
MCP-1Human Glioblastoma Cells (U373)Up-regulatedMicroarray nih.gov
VCAM1Mouse Myotubes (C2C12)Up-regulatedMicroarray, qRT-PCR plos.org
MyoD1Mouse Myotubes (C2C12)Down-regulatedMicroarray, qRT-PCR plos.org
Eotaxin-1Human Adipocytes (SGBS)Up-regulatedMicroarray, qRT-PCR researchgate.net
IL1F5Human Adipocytes (SGBS)Down-regulatedMicroarray, qRT-PCR researchgate.net

Protein Phosphorylation and Activation Studies (Western Blotting, Reporter Assays)

TNF-α signaling heavily relies on the activation of various proteins through phosphorylation, a process where a phosphate group is added to an amino acid (typically serine, threonine, or tyrosine). nih.govnih.gov

Western Blotting is a widely used technique to detect specific proteins and their phosphorylation status in a cell extract. plos.org Upon TNF-α stimulation, a cascade of phosphorylation events occurs. For example, TNF-α induces the phosphorylation of IκBα, which leads to its degradation and the subsequent activation of the NF-κB transcription factor. plos.orgspandidos-publications.com Western blotting can visualize this by using antibodies specific to the phosphorylated forms of proteins like IκBα, JNK, p38 MAPK, and Akt. plos.orgspandidos-publications.comnih.gov Studies in human neutrophils showed that TNF-α induces the phosphorylation of several proteins, primarily on serine and threonine residues. nih.gov

Reporter Assays are used to measure the transcriptional activity of specific signaling pathways. nih.gov These assays typically involve genetically engineering cells to express a reporter gene (such as luciferase) under the control of a promoter that is activated by a specific transcription factor, like NF-κB or AP-1. invivogen.comnih.gov When cells are stimulated with TNF-α, the signaling pathway is activated, leading to the production of the reporter protein, which can be easily quantified. invivogen.com This method provides a functional readout of the signaling pathway's activity and is suitable for screening molecules that might inhibit TNF-α signaling. nih.govinvivogen.com

Table 2: Key Proteins Phosphorylated in Response to TNF-α Stimulation
Phosphorylated ProteinDownstream PathwayMethod of DetectionCell TypeReference
IκBαCanonical NF-κBWestern BlotMouse Myotubes (C2C12) plos.org
JNKMAPKWestern BlotHuman Nucleus Pulposus Cells nih.gov
p38 MAPKMAPKWestern BlotHuman Nucleus Pulposus Cells nih.gov
AktPI3K/AktWestern BlotHeLa Cells spandidos-publications.com
VE-cadherinCell Adhesion/PermeabilityImmunoprecipitation/Western BlotHuman Lung Endothelial Cells physiology.org

Functional Assays (e.g., Cell Viability, Cell Adhesion)

Functional assays measure the ultimate physiological outcomes of TNF-α signaling on cells, such as changes in survival, proliferation, or adhesion.

Cell Viability Assays , such as MTT or CCK-8 assays, are used to assess the effect of TNF-α on cell survival and proliferation. plos.org TNF-α can have dual effects, promoting either cell death (apoptosis) or proliferation depending on the cell type and context. nih.govnih.gov For example, in human tenocytes, TNF-α was shown to significantly decrease cell viability and induce apoptosis. nih.gov Conversely, in human nucleus pulposus cells, TNF-α stimulated proliferation in a dose-dependent manner. nih.gov

Cell Adhesion Assays measure the ability of cells to attach to each other or to the extracellular matrix. TNF-α is a potent inducer of cell adhesion molecules on the surface of endothelial cells, such as VCAM-1 and ICAM-1. nih.govspandidos-publications.com These assays often involve co-culturing endothelial cells (like HUVECs) with immune cells (like monocytes) and quantifying the number of adherent cells after stimulation with TNF-α. oup.comahajournals.org An increase in adhesion is a hallmark of the inflammatory response mediated by TNF-α. nih.govnih.gov For example, stimulating human cerebral endothelial cells with TNF-α resulted in a twofold increase in the adhesion of peripheral blood mononuclear cells. oup.com

Future Perspectives and Emerging Theoretical Frameworks in Tnf α 31 45 , Human Research

Delineating Specificity of Peptide Fragment Actions versus Full-Length Cytokine

A significant challenge and opportunity in TNF biology is understanding the differential effects mediated by its two receptors, TNFR1 and TNFR2. Full-length TNF-α can bind to both receptors, initiating a wide, and sometimes contradictory, range of cellular responses. dovepress.comnih.gov TNFR1 is ubiquitously expressed and contains a cytoplasmic death domain, linking its activation to apoptosis and inflammation through pathways involving caspases, NF-κB, and MAPKs. dovepress.comnih.gov In contrast, TNFR2 expression is more restricted, primarily to immune and endothelial cells, and its activation is generally associated with cell survival, proliferation, and tissue regeneration. nih.govmdpi.commdpi.com

The peptide fragment TNF-α (31-45), human, appears to exhibit a more targeted mechanism. Current research identifies it as a potent activator of the NF-κB pathway, with evidence pointing to this activation occurring specifically through TNFR2. medchemexpress.commedchemexpress.comgencefebio.commedchemexpress.com This specificity suggests that the fragment can uncouple the diverse signals of the full-length cytokine, allowing for the isolated study of TNFR2-mediated effects. For instance, its ability to stimulate the NF-κB pathway via TNFR2 is implicated in promoting cancer growth, invasion, and metastasis. medchemexpress.commedchemexpress.com One study demonstrated that TNF-α (31-45) promotes resistance to cisplatin (B142131) by activating the NF-κB pathway. medchemexpress.com This delineates a clear distinction: while the full-length cytokine engages in a complex signaling dialogue through two receptors, the (31-45) fragment acts as a more selective modulator of the TNFR2 axis.

Table 1: Comparative Actions of Full-Length TNF-α vs. TNF-α (31-45), human

Feature Full-Length TNF-α TNF-α (31-45), human
Receptor Binding Binds to both TNFR1 and TNFR2 dovepress.comnih.gov Preferentially activates via TNFR2 medchemexpress.commedchemexpress.comgencefebio.com
Primary Signaling Pathways NF-κB, MAPKs, Caspase-mediated apoptosis dovepress.comnih.gov Potent activator of the NF-κB pathway medchemexpress.commedchemexpress.com
Key Biological Outcomes Inflammation, apoptosis, cell survival, immunity, tissue remodeling dovepress.comnih.govmedchemexpress.com Promotion of cell survival, proliferation, invasion, and chemoresistance medchemexpress.commedchemexpress.com
Mechanism of Action Pleiotropic signaling through dual receptors Selective activation of TNFR2-mediated pathways

Exploration of Novel Binding Partners and Modulators

The primary known binding partner for TNF-α (31-45) is understood to be TNFR2, which mediates its downstream effects on the NF-κB pathway. medchemexpress.commedchemexpress.com However, the full landscape of its molecular interactions remains an active area for future investigation. The full-length TNF-α protein is known to interact with a variety of molecules beyond its primary receptors, including soluble receptors and even certain microRNAs, which it can deliver to recipient cells. nih.govrndsystems.com A key future perspective is to determine if the (31-45) fragment shares any of these secondary interactions or possesses a unique set of binding partners that could further modulate its activity.

The development of modulators for the TNF system is a mature field, with numerous strategies targeting the full-length cytokine. These include peptide-based inhibitors designed to block receptor binding, small molecules that disrupt the active trimeric form of TNF-α, and artificial binding proteins derived from scaffolds like ubiquitin. mdpi.comnih.govmdpi.comdtu.dknih.gov Future research will likely apply these principles to develop specific modulators for TNF-α (31-45). Computational approaches, such as molecular dynamics simulations and de novo peptide design, are powerful tools that can be used to create molecules that either inhibit the fragment's binding to TNFR2 or, conversely, enhance its activity for therapeutic or research purposes. mdpi.comnih.gov Such specific modulators would be invaluable for dissecting the role of TNFR2 activation in various disease contexts.

Development of Advanced Preclinical Models for Mechanistic Insights

Robust preclinical models have been instrumental in understanding the multifaceted role of full-length TNF-α in health and disease. nih.gov Future research on TNF-α (31-45) will leverage and adapt these sophisticated platforms to gain deeper mechanistic insights into its specific functions.

Established models that can be applied to TNF-α (31-45) research include:

Humanized Mouse Models: Mice expressing human TNF-α or its receptors (TNFR1/TNFR2) are critical for studying the in vivo effects of human-specific biologics and fragments. frontiersin.orgtaconic.com These models would allow for the investigation of the systemic or tissue-specific effects of TNF-α (31-45) on human TNFR2 in a complex living system, free from the confounding interactions with endogenous mouse TNF-α.

Disease-Specific Animal Models: Well-characterized models of cancer (xenografts, metastasis models), arthritis (collagen-induced arthritis), and neuropathic pain (nerve constriction injury) can be used to test the in vivo efficacy and mechanism of the (31-45) fragment in specific pathological contexts. dtu.dknih.govd-nb.infoed.ac.uk For example, cancer models could validate the fragment's role in promoting chemoresistance and metastasis. medchemexpress.comd-nb.info

In Vitro Cell Systems: A variety of human cell lines, such as monocytic (THP-1), T-cell (Jurkat), and specific cancer cell lines, provide controlled environments to study cellular responses to the peptide fragment. medchemexpress.comnih.gov

Emerging preclinical frameworks will involve creating more refined tools, such as cell lines with CRISPR-edited TNFR2 receptors to map the precise binding site of the (31-45) fragment or the development of organoid models to study its effects on a more physiologically relevant, three-dimensional tissue architecture.

Systems Biology Approaches to Map Comprehensive Signaling Networks

Systems biology, which integrates computational modeling and high-throughput data analysis, offers a powerful framework for understanding the complexity of cytokine signaling. While these approaches have been applied to the broad signaling network of full-length TNF-α, their application to the more focused action of the (31-45) fragment holds immense potential for clarifying specific pathways. nih.govnih.gov

Future research in this area will likely focus on several key domains:

Computational Modeling: Building on existing models of TNFR1 and TNFR2 signaling, researchers can simulate the specific downstream effects of selective TNFR2 activation by TNF-α (31-45). nih.govoup.com This can help predict how this targeted activation differs from the broader network activation induced by full-length TNF-α and identify key nodes and feedback loops exclusive to the TNFR2 axis.

Multi-Omics Analysis: By treating relevant cell models with TNF-α (31-45) and applying transcriptomic, proteomic, and metabolomic analyses, a comprehensive map of the TNFR2-specific signaling network can be generated. This approach can reveal the full spectrum of genes, proteins, and metabolic pathways that are regulated solely by this fragment, providing a high-resolution picture of its biological role. genominfo.orgresearchgate.net

Predictive Network Pharmacology: Machine learning algorithms and network analysis can be used to predict novel interactions and functional roles for the TNF-α (31-45) fragment. researchgate.netbiorxiv.org By integrating its known effects with large-scale biological databases, it may be possible to identify new disease associations or therapeutic opportunities for modulators of this specific peptide.

Ultimately, using systems biology to study TNF-α (31-45) will allow researchers to move from a linear understanding of a single pathway to a comprehensive network view of its function, providing unprecedented insight into the specific role of TNFR2 signaling.

Q & A

Q. How can in vitro findings for TNF-alpha (31-45) be validated in vivo?

  • Methodology : Use humanized mouse models (e.g., engrafted with human immune cells) to test fragment effects on systemic inflammation . Combine intravital microscopy and cytokine profiling to track real-time responses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.